

Allitinib irreversible inhibitor cysteine binding

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Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

Cat. No.: S001612

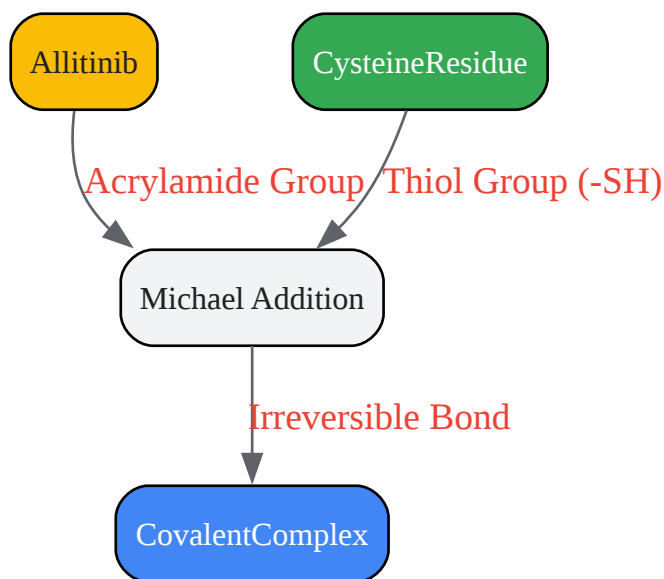
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Binding Mechanism and Target Profile

The table below summarizes the key characteristics of allitinib's covalent binding mechanism and its potency against key targets.

Feature	Description
Irreversible Mechanism	Covalent binding via Michael addition [1]
Electrophilic Warhead	Acrylamide group [1] [2]
Target Cysteine on EGFR	Cys797 [1]
Target Cysteine on ErbB2	Cys805 [1]
EGFR (Wild-type) IC ₅₀	0.5 nM [3]
ErbB2 IC ₅₀	3.0 nM [3]
EGFR T790M/L858R Mutant IC ₅₀	12 nM [3]
Selectivity	>3000-fold more selective for ErbB family over other kinases like PDGFR, KDR, and c-Met [3]

The following diagram illustrates the covalent bond formation between allitinib's acrylamide warhead and the target cysteine residue.



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Diagram of allitinib's covalent binding mechanism via Michael addition.

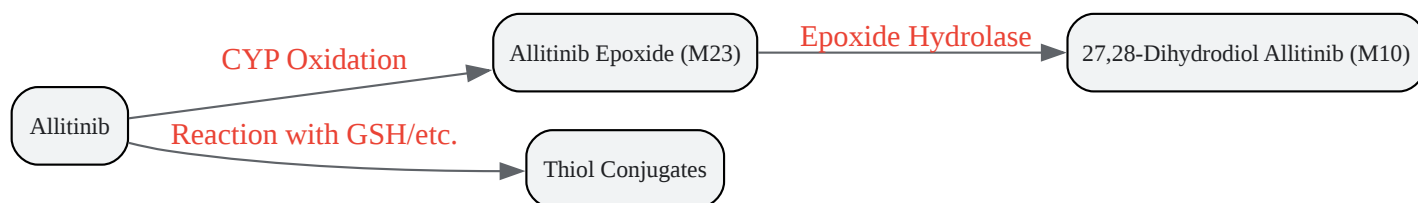
Experimental Data and Metabolism

In cellular assays, allitinib demonstrates potent activity. It inhibits EGFR phosphorylation in A549 cells and blocks the growth of NCI-H1975 cells (harboring EGFR T790M/L858R mutations) in a concentration-dependent manner [3]. The table below summarizes key experimental findings from the literature.

Assay Type	Cell Line / Context	Key Finding / Outcome	Citation
Cell Proliferation	A431 (EGFR overexpressing)	IC ₅₀ = 0.2 μM	[3]
Cell Proliferation	NCI-H1975 (EGFR T790M/L858R)	IC ₅₀ = 0.7 μM	[3]
Cell Proliferation	A549 (EGFR overexpressing)	IC ₅₀ = 6.8 μM	[3]

Assay Type	Cell Line / Context	Key Finding / Outcome	Citation
Kinase Assay	ErbB4 (Cell-free)	IC ₅₀ = 0.8 nM	[3]
Metabolism in Patients	Cancer patients (in vivo)	Forms thiol conjugates & dihydrodiol metabolites	[1]

Regarding its metabolism and pharmacokinetics, studies in cancer patients show that allitinib is quickly absorbed. Its metabolism involves the formation of **thiol conjugates and dihydrodiol metabolites**, indicating the creation of reactive intermediates in vivo. Research suggests that enzymes including **Cytochrome P450s (CYPs) and Epoxide Hydrolase** play a role in its biotransformation [1]. The proposed metabolic pathway is visualized below.



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Proposed metabolic pathways of allitinib, based on identified metabolites.

Research Context and Protocol Notes

- **Broader Significance:** The strategy of using cysteine-reactive irreversible inhibitors has been a key advancement in targeting "undruggable" proteins and overcoming drug resistance in kinases [4] [2]. Allitinib is part of this class of drugs, known as Targeted Covalent Inhibitors (TCIs).
- **Experimental Protocol - Kinase Assay:** One cited study measured tyrosine kinase activity in 96-well ELISA plates coated with poly(Glu,Tyr). The reaction involved adding an ATP solution in kinase reaction buffer, followed by the addition of allitinib serially diluted in DMSO. Inhibition was measured compared to a DMSO vehicle control [3].

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3. Allitinib tosylate | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
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